molecular formula C14H15NO2 B5294551 N-(2-furylmethyl)-2-(3-methylphenyl)acetamide

N-(2-furylmethyl)-2-(3-methylphenyl)acetamide

Cat. No. B5294551
M. Wt: 229.27 g/mol
InChI Key: PRRUVXDXXGKPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMA is a white crystalline powder that is synthesized through a specific method, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and edema. In addition, N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method. N-(2-furylmethyl)-2-(3-methylphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of N-(2-furylmethyl)-2-(3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(3-methylphenyl)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of new polymers with unique properties using N-(2-furylmethyl)-2-(3-methylphenyl)acetamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(3-methylphenyl)acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(3-methylphenyl)acetamide involves the reaction of 3-methylacetophenone and furfural in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is extracted through filtration and recrystallization. The purity of the product can be confirmed through techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been used as a building block for the synthesis of new polymers with unique properties. In environmental science, N-(2-furylmethyl)-2-(3-methylphenyl)acetamide has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11-4-2-5-12(8-11)9-14(16)15-10-13-6-3-7-17-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRUVXDXXGKPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.